Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 702665-78-9
VCID: VC7478773
InChI: InChI=1S/C12H16N2O3S2/c1-4-17-9(15)6-18-12-13-8-5-7(2)19-10(8)11(16)14(12)3/h7H,4-6H2,1-3H3
SMILES: CCOC(=O)CSC1=NC2=C(C(=O)N1C)SC(C2)C
Molecular Formula: C12H16N2O3S2
Molecular Weight: 300.39

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

CAS No.: 702665-78-9

Cat. No.: VC7478773

Molecular Formula: C12H16N2O3S2

Molecular Weight: 300.39

* For research use only. Not for human or veterinary use.

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate - 702665-78-9

Specification

CAS No. 702665-78-9
Molecular Formula C12H16N2O3S2
Molecular Weight 300.39
IUPAC Name ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Standard InChI InChI=1S/C12H16N2O3S2/c1-4-17-9(15)6-18-12-13-8-5-7(2)19-10(8)11(16)14(12)3/h7H,4-6H2,1-3H3
Standard InChI Key SHRXBRHATKUWIW-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NC2=C(C(=O)N1C)SC(C2)C

Introduction

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a synthetic organic compound belonging to the class of thienopyrimidines. These compounds are structurally characterized by a fused thiophene and pyrimidine ring system. This specific molecule features functional groups such as an ethyl ester and a thioether linkage that contribute to its chemical reactivity and potential biological activity. Thienopyrimidine derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Synthesis of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for constructing complex heterocyclic frameworks. A common synthetic pathway includes:

  • Starting materials: Thiophene derivatives (e.g., ethyl thioglycolate or aminothiophene esters) and urea or guanidine derivatives.

  • Catalysis: Acidic catalysts such as p-toluenesulfonic acid (PTSA) or basic catalysts like triethylamine.

  • Reaction conditions: Reflux in ethanol or other polar solvents for several hours.

This method ensures high yields while maintaining structural integrity.

Analytical Characterization

The structural elucidation of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is achieved using the following techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and Carbon (13C^13C) spectra confirm the presence of methyl groups, aromatic protons on the thienopyrimidine ring, and ester functionality.

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands include carbonyl stretching (~1700 cm1^{-1}) and C-S stretching (~700 cm1^{-1}).

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponds to the molecular weight (m/z = ~300).

  • Elemental Analysis:

    • Confirms the stoichiometry of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Applications

The compound’s potential applications include:

  • Drug Development: As a lead compound for anti-inflammatory or anticancer drugs.

  • Material Science: Functionalized thienopyrimidines may be used in organic electronics due to their heteroaromatic nature.

  • Biological Probes: For studying enzyme-inhibitor interactions.

Data Table

PropertyValue/Description
Molecular FormulaC12H16N2O3S2
Molecular Weight~300.4 g/mol
Melting PointNot reported
SolubilitySoluble in polar organic solvents
Characterization TechniquesNMR (1H^1H, 13C^13C), IR, MS
Biological ActivityAnti-inflammatory; Antibacterial

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